molecular formula C10H11NO4 B1268363 2-(4-Aminophenyl)succinic acid CAS No. 22511-21-3

2-(4-Aminophenyl)succinic acid

Cat. No. B1268363
CAS RN: 22511-21-3
M. Wt: 209.2 g/mol
InChI Key: RZHXTNAFUFBEQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Aminophenyl)succinic acid often involves innovative methods that optimize yields and reaction conditions. For example, a study on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones highlighted the use of succinimide-N-sulfonic acid as a catalyst, demonstrating a green and efficient procedure for synthesizing nitrogen-containing heterocycles, which could be adapted for the synthesis of 2-(4-Aminophenyl)succinic acid (Ghashang, Mansoor, & Aswin, 2015).

Molecular Structure Analysis

The molecular structure of 2-(4-Aminophenyl)succinic acid and related compounds has been elucidated using various analytical techniques. For instance, the crystal structure of a salt complex between (S)-2-(2′-methylbenzyl)succinic acid and (R)-1-phenylethylamine provided insights into the hydrogen bonding patterns and structural conformation, which are essential for understanding the molecular structure of 2-(4-Aminophenyl)succinic acid (Liu, Hu, & Liu, 2005).

Chemical Reactions and Properties

Bioorthogonal reactions offer a method to introduce new functionalities into molecules like 2-(4-Aminophenyl)succinic acid. A study on the synthesis of novel amino acids for bioorthogonal reactions has shown that introducing specific functional groups can significantly affect the molecule's reactivity and interaction capabilities (Forbes et al., 2016).

Physical Properties Analysis

Research on compounds structurally related to 2-(4-Aminophenyl)succinic acid, such as the identification of 2-(2'-octenyl) succinic acid in urine, provides valuable information on the physical properties, including solubility, stability, and biological interactions of these compounds (Giordano et al., 1990).

Scientific Research Applications

  • Biotechnological Production and Applications :

    • Succinic acid is a four-carbon dicarboxylic acid with broad usage in industries like food, chemicals, and pharmaceuticals. It is considered a valuable bio-based building block chemical due to its potential in numerous applications. Biological production of succinic acid from renewable resources is a topic of worldwide interest, with significant developments in strain selection, metabolic engineering, and process optimization for its production (Jiang et al., 2017).
  • Fermentative Strategies and Metabolic Engineering :

    • The fermentative production of succinic acid and the metabolic engineering of various microorganisms for this purpose have been extensively researched. These studies showcase the development of engineered strains leading to improved performance indices (titer, yield, and productivity) in succinic acid production (Ahn et al., 2016).
  • Industrial Applications and Downstream Processes :

    • Succinic acid serves as a precursor for several industrial products, including polyesters and other polymers. Its biotechnological production has been explored in depth, especially concerning its use in renewable and sustainable chemical production (Delhomme et al., 2009).
  • Advances in Purification and Recovery :

    • Innovative methods for the recovery and purification of succinic acid from fermentation broths have been developed. These methods aim at enhancing the yield and purity of succinic acid, which is crucial for its industrial applications (Li et al., 2010).

Safety And Hazards

When handling “2-(4-Aminophenyl)succinic acid”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed .

Future Directions

While specific future directions for “2-(4-Aminophenyl)succinic acid” are not mentioned in the available resources, research into the biosynthetic pathways and metabolic engineering of succinic acid, a related compound, could provide valuable insights .

properties

IUPAC Name

2-(4-aminophenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHXTNAFUFBEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341264
Record name 2-(4-aminophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)succinic acid

CAS RN

22511-21-3
Record name 2-(4-aminophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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